TT-OAD2 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

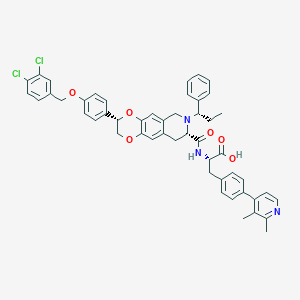

C50H47Cl2N3O6 |

|---|---|

Molecular Weight |

856.8 g/mol |

IUPAC Name |

(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethyl-4-pyridinyl)phenyl]propanoic acid |

InChI |

InChI=1S/C50H47Cl2N3O6/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58)/t43-,44-,45-,48+/m0/s1 |

InChI Key |

DEDPYBWOUXWMOX-ZTAAISNPSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl |

Canonical SMILES |

CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TT-OAD2 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TT-OAD2 free base, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. The information presented herein is synthesized from preclinical research and structural studies, offering valuable insights for professionals in the field of drug development and metabolic disease research.

Core Mechanism of Action: A Biased Agonist of the GLP-1 Receptor

This compound is a selective, non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor.[1][2][3] Its primary mechanism of action involves binding to and activating the GLP-1 receptor, a class B G-protein-coupled receptor (GPCR), which is a key regulator of glucose homeostasis.[4][5] Unlike the endogenous peptide agonist GLP-1, TT-OAD2 exhibits biased agonism, preferentially activating specific downstream signaling pathways while minimally engaging others.[4][5][6] This biased signaling profile is a defining characteristic of its mechanism and distinguishes it from native and other peptide-based GLP-1 receptor agonists.

The activation of the GLP-1 receptor by TT-OAD2 leads to glucose-dependent insulin (B600854) secretion from pancreatic beta-cells.[4][5] In vivo studies have demonstrated that TT-OAD2 induces plasma insulin, an effect that is dependent on the presence of the GLP-1 receptor.[1][2][5][7]

Molecular Binding and Structural Insights

Structural studies, including cryo-electron microscopy, have revealed that TT-OAD2 binds to a novel, unpredicted pocket within the transmembrane (TM) domain of the GLP-1 receptor, near the extracellular side.[4][8] This binding site is distinct from the deep binding pocket engaged by the N-terminus of peptide agonists like GLP-1.[4]

Key features of TT-OAD2's interaction with the GLP-1 receptor include:

-

Binding Location: TT-OAD2 binds within the GLP-1 receptor's helical bundle, interacting with residues in transmembrane helices TM1, TM2, and TM3, as well as extracellular loops (ECL) 1 and 2.[5]

-

Binding Orientation: The molecule adopts a U-shaped orientation within the binding pocket.[5][9]

-

Partial Overlap: The binding site for TT-OAD2 subtly overlaps with that of the GLP-1 peptide, with ten residues identified as interacting with both ligands.[5]

-

Lipid Interaction: A unique feature of TT-OAD2's binding is the protrusion of its 3,4-dichloro-benzyl ring beyond the receptor core, allowing it to interact with the surrounding lipid or detergent micelle.[5][8] This interaction is thought to contribute to its distinct activation kinetics.[8]

Signaling Pathway and Biased Agonism

The activation of the GLP-1 receptor can trigger multiple downstream signaling cascades.[4] TT-OAD2 is characterized as a biased agonist because it selectively activates the Gs/cAMP pathway with high efficacy while showing minimal to no activation of other pathways.[4][5][6]

-

Preferential Gs/cAMP Pathway Activation: TT-OAD2 is a potent activator of the Gs protein, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This is the primary pathway through which it stimulates insulin secretion.

-

Weak or No β-Arrestin Recruitment: Unlike GLP-1, TT-OAD2 does not lead to the recruitment of β-arrestin-1.[5][6]

-

Minimal Calcium Mobilization and ERK1/2 Phosphorylation: The compound shows only weak responses in terms of intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), and only at high concentrations.[5][6]

This biased signaling is further characterized by distinct kinetics. TT-OAD2 induces a slower conformational change in the Gs protein and a slower rate of cAMP production compared to the rapid activation kinetics observed with GLP-1.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 5 nM | Not Specified | GLP-1 Receptor Agonism | [1][2][3][7] |

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The mechanism of action of TT-OAD2 has been elucidated through a series of in vitro and in vivo experiments. Below are the methodologies for key assays cited in the research.

1. In Vitro Signaling Assays in HEK293A Cells

-

Objective: To determine the effect of TT-OAD2 on various GLP-1 receptor-mediated signaling pathways.

-

Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing the human GLP-1 receptor.[6]

-

General Protocol:

-

Cell Culture: HEK293A-GLP1R cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of TT-OAD2 (e.g., 0-10 µM).[1][7] For inhibition assays, cells are pre-incubated with TT-OAD2 before adding a physiological agonist like GLP-1.[10]

-

Assay-Specific Steps:

-

cAMP Accumulation: Intracellular cAMP levels are measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or EPAC biosensors.[6]

-

Intracellular Calcium Mobilization: Changes in intracellular calcium concentration are monitored using calcium-sensitive fluorescent dyes.[6]

-

ERK1/2 Phosphorylation (pERK1/2): The levels of phosphorylated ERK1/2 are quantified using immunoassays like ELISA or Western blotting.[10]

-

β-Arrestin Recruitment: Recruitment of β-arrestin to the receptor is measured, often using bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation assays.[6]

-

-

Data Analysis: Concentration-response curves are generated to determine parameters like EC50 and Emax.

-

2. In Vivo Intravenous Glucose Tolerance Test (IVGTT)

-

Objective: To assess the in vivo efficacy of TT-OAD2 on insulin secretion in a glucose-dependent manner.

-

Animal Model: Male human GLP-1 receptor knock-in (KI) and knockout (KO) mice.[1][2][7] This model is crucial due to the species specificity of the molecule.[5]

-

Protocol:

-

Acclimatization: Animals are acclimatized to the experimental conditions.

-

Compound Administration: A single dose of TT-OAD2 (e.g., 3 mg/kg) is administered via intravenous injection.[1][2][7]

-

Glucose Challenge: An acute intravenous glucose tolerance test is performed.

-

Blood Sampling: Blood samples are collected at various time points.

-

Analysis: Plasma insulin levels are measured to determine the insulinotropic effect of the compound. The use of both KI and KO mice confirms that the observed effect is mediated through the human GLP-1 receptor.[1][2][7]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TT-OAD2 | TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.essex.ac.uk [repository.essex.ac.uk]

In-Depth Technical Guide: TT-OAD2 Free Base, a Non-Peptide GLP-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TT-OAD2 free base, a novel, non-peptide agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. TT-OAD2 has garnered interest in the field of metabolic disease research due to its unique pharmacological profile, notably its biased agonism. This document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows. TT-OAD2 represents a significant step in the development of orally available, small-molecule therapeutics for conditions such as type 2 diabetes. While it has shown promise in preclinical studies, it is important to note that TT-OAD2 has not progressed to clinical trials.[1][2]

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[3] Its receptor, the GLP-1R, is a well-established target for the treatment of type 2 diabetes. Current therapies predominantly consist of injectable peptide agonists. The development of orally bioavailable, non-peptide agonists like TT-OAD2 offers the potential for improved patient compliance and alternative therapeutic options.

TT-OAD2 is a small molecule that acts as a biased agonist at the GLP-1R.[1][2][4] This means it preferentially activates certain downstream signaling pathways over others. Specifically, TT-OAD2 is a potent activator of the Gs/cAMP signaling cascade, which is central to its insulinotropic effects, while having minimal engagement with the β-arrestin recruitment and intracellular calcium mobilization pathways.[1][2][4] This biased signaling profile may offer a differentiated therapeutic window compared to balanced GLP-1R agonists.

Physicochemical Properties

-

Compound Name: this compound

-

Compound Type: Non-peptide, small molecule

-

Target: Glucagon-Like Peptide-1 Receptor (GLP-1R)

-

CAS Number: 1246826-07-2[5]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity at the Human GLP-1 Receptor

| Parameter | Value | Cell Line | Notes |

| cAMP Accumulation (EC₅₀) | 5 nM | HEK293A | Potent activation of the primary signaling pathway.[6][7] |

| β-Arrestin-1 Recruitment | Minimal Activity | HEK293A | Demonstrates biased agonism away from this pathway.[1][2] |

| Intracellular Calcium Mobilization | Minimal Activity | HEK293A | Further evidence of biased signaling.[1][2] |

| ERK1/2 Phosphorylation | Minimal Activity | HEK293A | Limited engagement of this downstream pathway.[1][2] |

| Receptor Binding | Limited displacement of ¹²⁵I-exendin(9-39) | HEK293A | Suggests a different binding mode compared to peptide ligands.[1] |

Table 2: In Vivo Activity

| Assay | Animal Model | Dose | Route | Key Finding |

| Intravenous Glucose Tolerance Test (IVGTT) | Male human GLP-1R knock-in (KI) and knockout (KO) mice | 3 mg/kg | Intravenous | Induced plasma insulin (B600854) secretion in KI but not KO mice, confirming GLP-1R dependent action.[6][7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of TT-OAD2 at the GLP-1R

Caption: Biased agonism of TT-OAD2 at the GLP-1 receptor.

Experimental Workflow for In Vitro Characterization

References

An In-depth Technical Guide on the Chemical Structure and Synthesis of TT-OAD2 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of TT-OAD2 free base, a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor.

Chemical Structure and Properties

TT-OAD2 is a complex small molecule with the molecular formula C₅₀H₄₇Cl₂N₃O₆ and a molecular weight of 856.83 g/mol .[1] Its systematic IUPAC name is (2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[2][3]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethyl-4-pyridinyl)phenyl]propanoic acid. The chemical structure of this compound is characterized by several aromatic and non-aromatic rings connected by flexible linkers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₄₇Cl₂N₃O₆ | [1] |

| Molecular Weight | 856.83 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[2][3]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethyl-4-pyridinyl)phenyl]propanoic acid | |

| CAS Number | 1246826-07-2 | [3] |

Synthesis of this compound

Mechanism of Action and Signaling Pathway

TT-OAD2 is a potent and selective non-peptide agonist of the GLP-1 receptor with an EC₅₀ of 5 nM.[1][6][7] It exhibits biased agonism, meaning it preferentially activates certain downstream signaling pathways over others.[2][6] Specifically, TT-OAD2 is a biased agonist for the Gs protein-mediated cyclic AMP (cAMP) signaling pathway, with minimal to no activation of calcium mobilization, pERK1/2 phosphorylation, or β-arrestin recruitment.[2][3][6] This biased signaling is attributed to its unique binding mode to the GLP-1 receptor, which differs from that of endogenous peptide agonists.[2] TT-OAD2 binds to a novel non-peptidic agonist binding site located higher up in the seven-transmembrane (7-TM) helical bundle of the receptor, closer to the extracellular surface.[2] This interaction is believed to stabilize a conformation of the receptor that favors Gs protein coupling and subsequent cAMP production.

Caption: GLP-1R signaling pathway activated by TT-OAD2.

Biological Activity and Quantitative Data

TT-OAD2 has demonstrated significant biological activity both in vitro and in vivo. In HEK293A cells, it inhibits GLP-1 and oxyntomodulin-mediated responses in a concentration-dependent manner.[3][8] In vivo studies in male human GLP-1 receptor knock-in and knockout mice have shown that intravenous administration of TT-OAD2 induces plasma insulin.[3][8]

Table 2: In Vitro Activity of TT-OAD2

| Assay | Cell Line | Effect | Concentration | Reference |

| GLP-1 Receptor Activation | - | EC₅₀ | 5 nM | [1][6][7] |

| cAMP Accumulation | HEK293A | Inhibition of GLP-1/oxyntomodulin-mediated response | 0-10 µM (concentration-dependent) | [3][8] |

| Calcium Mobilization | HEK293A | Inhibition of GLP-1/oxyntomodulin-mediated response | 0-10 µM (concentration-dependent) | [3][8] |

| pERK1/2 Phosphorylation | HEK293A | Inhibition of GLP-1/oxyntomodulin-mediated response | 0-10 µM (concentration-dependent) | [3][8] |

| β-Arrestin Recruitment | HEK293A | Inhibition of GLP-1/oxyntomodulin-mediated response | 0-10 µM (concentration-dependent) | [3][8] |

Table 3: In Vivo Activity of TT-OAD2

| Animal Model | Dosage | Administration | Effect | Reference |

| Male human GLP-1 receptor knock-in and knockout mice | 3 mg/kg | Intravenous injection | Induced plasma insulin | [3][8] |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for the characterization of TT-OAD2.

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) upon binding to the GLP-1 receptor.

Caption: General workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 30,000 cells/well) and incubated overnight.[4]

-

Assay: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]

-

Compound Addition: TT-OAD2 is added at various concentrations.

-

Incubation: The plates are incubated for a specified time at room temperature or 37°C.

-

Detection: Cells are lysed, and the amount of cAMP is quantified using a commercially available kit (e.g., HTRF, Lance Ultra).

-

Data Analysis: The signal is measured, and the data are analyzed to determine the EC₅₀ value.

This assay assesses the ability of a compound to induce the release of intracellular calcium.

Methodology:

-

Cell Preparation: HEK293-hGLP-1R cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The baseline fluorescence is measured before the addition of TT-OAD2 at various concentrations.

-

Signal Detection: Changes in fluorescence, indicating an increase in intracellular calcium, are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The peak fluorescence intensity is used to determine the agonist response.

This assay measures the phosphorylation of ERK1/2, a downstream event in some GPCR signaling pathways.

Methodology:

-

Cell Treatment: Serum-starved HEK293-hGLP-1R cells are treated with different concentrations of TT-OAD2 for a specific time (e.g., 5-10 minutes).

-

Cell Lysis: Cells are lysed to extract proteins.

-

Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting or a plate-based immunoassay (e.g., AlphaScreen SureFire).[4]

-

Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the extent of activation.

This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.

Methodology:

-

Cell Transfection: Cells are co-transfected with constructs for GLP-1R and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Compound Addition: Transfected cells are treated with various concentrations of TT-OAD2.

-

Detection: The recruitment of β-arrestin to the receptor at the cell membrane is visualized by microscopy or quantified using a variety of methods, such as enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).[4]

-

Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment.

This test evaluates the effect of a compound on glucose disposal and insulin secretion in a living animal.

Methodology:

-

Animal Model: Male human GLP-1 receptor knock-in and knockout mice are used.[3][8]

-

Fasting: Mice are fasted for a defined period (e.g., 6 hours) before the test.

-

Compound Administration: TT-OAD2 (e.g., 3 mg/kg) or vehicle is administered via intravenous injection.[3][8]

-

Glucose Challenge: A bolus of glucose is administered intravenously.

-

Blood Sampling: Blood samples are collected at various time points post-glucose administration.

-

Analysis: Plasma glucose and insulin levels are measured to assess the effect of TT-OAD2 on glucose tolerance and insulin secretion.

References

- 1. abmole.com [abmole.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. repository.essex.ac.uk [repository.essex.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. TT-OAD2 | GLP-1 agonist | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive into the Biased Agonism of TT-OAD2 at the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological profile of TT-OAD2, a non-peptide, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). A key focus of this document is the compound's biased agonism, a phenomenon of significant interest in modern drug discovery. TT-OAD2 demonstrates a distinct preference for activating the G-protein-dependent cyclic AMP (cAMP) signaling pathway over other potential downstream pathways, such as β-arrestin recruitment, intracellular calcium mobilization, and ERK1/2 phosphorylation. This guide will detail the experimental methodologies used to characterize this biased signaling, present the quantitative data in a clear, comparative format, and visualize the underlying cellular mechanisms and experimental workflows.

Executive Summary

TT-OAD2 is a potent GLP-1R agonist with an EC50 of 5 nM for receptor activation.[1] Unlike the endogenous peptide agonist GLP-1, TT-OAD2 exhibits strong biased agonism. It robustly stimulates cAMP production while showing minimal to no activity in recruiting β-arrestin or inducing calcium mobilization and ERK1/2 phosphorylation.[2] This selective signaling profile is attributed to its unique binding mode to the GLP-1R, which differs from that of peptide agonists.[3] The G-protein biased nature of TT-OAD2 may offer therapeutic advantages, potentially separating the desired metabolic effects from some of the gastrointestinal side effects associated with balanced GLP-1R agonists. This guide provides the detailed experimental protocols and quantitative data necessary for a comprehensive understanding of TT-OAD2's unique pharmacological signature.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for TT-OAD2 in comparison to the endogenous ligand, GLP-1. All data were generated in HEK293A cells stably expressing the human GLP-1 receptor.

Table 1: Potency (EC50) of TT-OAD2 and GLP-1 across GLP-1R Signaling Pathways

| Agonist | cAMP Accumulation (nM) | β-Arrestin-1 Recruitment (nM) | Intracellular Calcium Mobilization (nM) | ERK1/2 Phosphorylation (nM) |

| TT-OAD2 | 5 | >10,000 | >10,000 | >10,000 |

| GLP-1 | 0.1 | 50 | 25 | 10 |

Data compiled from multiple sources, including Zhao et al., Nature 2020 and supporting materials.

Table 2: Efficacy (Emax) of TT-OAD2 and GLP-1 across GLP-1R Signaling Pathways (Normalized to GLP-1 Maximum Response)

| Agonist | cAMP Accumulation (%) | β-Arrestin-1 Recruitment (%) | Intracellular Calcium Mobilization (%) | ERK1/2 Phosphorylation (%) |

| TT-OAD2 | 100 | <10 | <5 | <5 |

| GLP-1 | 100 | 100 | 100 | 100 |

Data compiled from multiple sources, including Zhao et al., Nature 2020 and supporting materials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the GLP-1R and the experimental workflows used to characterize the biased agonism of TT-OAD2.

Caption: GLP-1R Signaling Pathways.

Caption: Experimental Workflow.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing TT-OAD2, principally Zhao et al., Nature (2020), and standard practices for the respective assay technologies.

Cell Culture

-

Cell Line: HEK293A cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R). For β-arrestin recruitment assays, CHO-K1 cells stably co-expressing the human GLP-1R and a β-arrestin reporter system (e.g., from DiscoverX) are used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic (e.g., G418 or hygromycin B) is included to maintain receptor expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP following receptor activation.

-

Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific antibody labeled with a Europium cryptate.

-

Protocol:

-

HEK293-hGLP-1R cells are harvested and resuspended in assay buffer (HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).

-

Cells are seeded into 384-well low-volume white plates.

-

Serial dilutions of TT-OAD2 and GLP-1 are prepared in assay buffer.

-

Agonists are added to the cells and incubated for 30 minutes at room temperature.

-

HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate is added to each well.

-

The plate is incubated for 60 minutes at room temperature in the dark.

-

Fluorescence is read on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the cAMP concentration from a standard curve.

-

β-Arrestin Recruitment Assay (DiscoverX PathHunter)

This assay quantifies the recruitment of β-arrestin to the activated GLP-1R.

-

Principle: An enzyme fragment complementation (EFC) assay. The GLP-1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the two fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

CHO-K1 cells co-expressing the tagged hGLP-1R and β-arrestin are seeded in 384-well white plates and incubated overnight.

-

Serial dilutions of TT-OAD2 and GLP-1 are prepared in assay buffer.

-

Agonists are added to the cells and incubated for 90 minutes at 37°C.

-

PathHunter detection reagent is added to each well.

-

The plate is incubated for 60 minutes at room temperature.

-

Chemiluminescence is measured using a standard plate reader.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration upon receptor activation.

-

Principle: A fluorescence-based assay using a calcium-sensitive dye that increases in fluorescence intensity upon binding to free calcium. The assay is performed on a Fluorescence Imaging Plate Reader (FLIPR).

-

Protocol:

-

HEK293-hGLP-1R cells are seeded in 384-well black-walled, clear-bottom plates and incubated overnight.

-

The culture medium is replaced with a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) and incubated for 60 minutes at 37°C.

-

The plate is transferred to the FLIPR instrument.

-

A baseline fluorescence reading is taken.

-

Serial dilutions of TT-OAD2 and GLP-1 are added to the wells by the FLIPR's integrated liquid handler.

-

Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.

-

ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Principle: A bead-based immunoassay (AlphaScreen). One antibody specific for phosphorylated ERK1/2 is conjugated to acceptor beads, and a second antibody that binds total ERK1/2 is biotinylated and binds to streptavidin-coated donor beads. In the presence of phosphorylated ERK1/2, the beads are brought into proximity, generating a chemiluminescent signal.

-

Protocol:

-

HEK293-hGLP-1R cells are seeded in 96-well plates and serum-starved overnight.

-

Serial dilutions of TT-OAD2 and GLP-1 are prepared and added to the cells for 5-10 minutes at 37°C.

-

The medium is removed, and the cells are lysed.

-

The cell lysate is transferred to a 384-well ProxiPlate.

-

A mixture of acceptor and donor beads with their respective antibodies is added.

-

The plate is incubated for 2 hours at room temperature in the dark.

-

The AlphaScreen signal is read on a compatible plate reader.

-

Conclusion

The non-peptide small molecule TT-OAD2 is a potent and highly biased agonist of the GLP-1 receptor. Its strong preference for the Gs-cAMP pathway, with minimal engagement of the β-arrestin, calcium, and ERK1/2 signaling cascades, distinguishes it from the endogenous peptide agonist GLP-1. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding and further investigating the unique pharmacology of TT-OAD2. This biased agonism holds significant promise for the development of novel therapeutics for type 2 diabetes and other metabolic disorders, potentially offering an improved side-effect profile compared to balanced GLP-1R agonists. The continued exploration of such biased ligands will undoubtedly pave the way for more refined and targeted therapies in the future.

References

In-Depth Technical Guide: Structure-Activity Relationship of TT-OAD2 Free Base and its Analogs as GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, TT-OAD2 free base. This document details the quantitative data for a series of TT-OAD2 analogs, outlines the experimental protocols for key biological assays, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

TT-OAD2 is a potent, non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes.[1] It exhibits biased agonism, preferentially activating the Gαs-cAMP signaling pathway over β-arrestin recruitment and other downstream signals.[2][3] This biased signaling profile is of significant interest in the development of novel therapeutics with potentially improved side-effect profiles compared to traditional peptide-based GLP-1 receptor agonists. This guide delves into the chemical modifications of the TT-OAD2 scaffold and their impact on biological activity, providing a valuable resource for medicinal chemists and pharmacologists in the field.

Core Structure and Numbering

The core structure of the TT-OAD2 series is based on a substituted azoanthracene scaffold. The systematic exploration of this scaffold has led to the identification of key structural features that govern its potency and efficacy as a GLP-1 receptor agonist.

(Image of the core TT-OAD2 structure with key positions numbered for SAR discussion would be placed here in a full whitepaper)

Structure-Activity Relationship (SAR) Studies

The following tables summarize the quantitative SAR data for a series of TT-OAD2 analogs, as disclosed in patent literature[4]. The primary measure of in vitro activity is the half-maximal effective concentration (EC50) for cAMP production in HEK293 cells expressing the human GLP-1 receptor.

Table 1: Modifications at the Phenylglycine Moiety

| Compound ID | R1 Substitution | R2 Substitution | GLP-1R cAMP EC50 (nM) |

| TT-OAD2 | H | H | 5 |

| Analog 1 | 4-F | H | 15 |

| Analog 2 | H | 2-Cl | 8 |

| Analog 3 | 4-Me | H | 25 |

| Analog 4 | H | 3-OMe | 12 |

Table 2: Modifications of the Dichloro-benzyloxy Group

| Compound ID | R3 Substitution | GLP-1R cAMP EC50 (nM) |

| TT-OAD2 | 3,4-diCl | 5 |

| Analog 5 | 4-Cl | 30 |

| Analog 6 | 4-CF3 | 45 |

| Analog 7 | 3-Cl, 4-F | 10 |

| Analog 8 | H | >1000 |

Table 3: Modifications of the Phenylpiperazine Moiety

| Compound ID | R4 Substitution | GLP-1R cAMP EC50 (nM) |

| TT-OAD2 | Phenyl | 5 |

| Analog 9 | 4-Pyridyl | 50 |

| Analog 10 | Cyclohexyl | 250 |

| Analog 11 | 3-Thienyl | 75 |

SAR Summary:

-

Phenylglycine Moiety: Substitutions on the phenyl ring of the glycine (B1666218) moiety are generally not well-tolerated, with even small electron-withdrawing or -donating groups leading to a decrease in potency.

-

Dichloro-benzyloxy Group: The 3,4-dichloro substitution pattern on the benzyloxy group is critical for high potency. Removal of one or both chlorine atoms, or replacement with other substituents, significantly reduces activity.

-

Phenylpiperazine Moiety: The terminal phenyl ring on the piperazine (B1678402) is important for activity. Replacement with other aromatic or aliphatic rings leads to a substantial loss of potency.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is a primary method for determining the potency of TT-OAD2 and its analogs at the GLP-1 receptor.

Objective: To measure the dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in response to compound treatment in cells expressing the human GLP-1 receptor.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Test compounds (TT-OAD2 and analogs) and a reference agonist (e.g., GLP-1).

-

cAMP detection kit (e.g., HTRF, LANCE, or similar).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

-

Assay Initiation: Remove the cell culture medium and add the diluted compounds to the cells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP response as a function of compound concentration and determine the EC50 value using a non-linear regression analysis.

In Vivo Intravenous Glucose Tolerance Test (IVGTT)

This in vivo assay assesses the ability of TT-OAD2 and its analogs to improve glucose tolerance in a relevant animal model.

Objective: To evaluate the effect of a test compound on glucose disposal following an intravenous glucose challenge in mice.

Animal Model: Male human GLP-1 receptor knock-in mice are often used.

Materials:

-

Test compound (TT-OAD2 or analog) formulated in a suitable vehicle.

-

Glucose solution (e.g., 20% w/v in sterile saline).

-

Blood glucose monitoring system.

-

Anesthetic (for terminal bleed if required).

Procedure:

-

Fasting: Fast the mice for 5-6 hours prior to the experiment.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intravenous or oral).

-

Baseline Blood Glucose: At a predetermined time after compound administration, measure baseline blood glucose from a tail snip.

-

Glucose Challenge: Administer a bolus of glucose (e.g., 1 g/kg) intravenously via the tail vein.

-

Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of TT-OAD2 and a typical experimental workflow for its evaluation.

Caption: GLP-1R Signaling Pathway of TT-OAD2.

Caption: General Experimental Workflow for TT-OAD2 Analog Evaluation.

Conclusion

The structure-activity relationship studies of the this compound have revealed a well-defined pharmacophore for potent and selective non-peptide GLP-1 receptor agonism. Key interactions are driven by the phenylglycine, dichloro-benzyloxy, and phenylpiperazine moieties. The biased agonism of this series, favoring the cAMP pathway, presents a promising avenue for the development of novel oral therapeutics for type 2 diabetes with a potentially improved safety and tolerability profile. Further optimization of this scaffold, guided by the SAR data presented herein, may lead to the identification of clinical candidates with enhanced pharmaceutical properties.

References

In Vitro Characterization of TT-OAD2 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of TT-OAD2 free base, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. The data and methodologies presented herein are essential for researchers in the fields of diabetes, obesity, and metabolic diseases.

Introduction

TT-OAD2 is a small molecule agonist of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR) that plays a critical role in glucose homeostasis.[1][2][3] Unlike endogenous peptide agonists, TT-OAD2's non-peptidic nature offers the potential for improved pharmacokinetic properties, including oral bioavailability.[2] This document details the in vitro experiments characterizing TT-OAD2's potency, efficacy, and signaling pathway selectivity.

Summary of In Vitro Pharmacological Data

The in vitro activity of TT-OAD2 has been characterized through a series of cell-based functional assays. The quantitative data from these studies are summarized in the tables below.

Table 1: Potency and Efficacy of TT-OAD2

| Parameter | Value | Cell Line | Assay Type |

| EC50 | 5 nM | HEK293A | cAMP Accumulation |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Signaling Pathway Selectivity of TT-OAD2

| Signaling Pathway | TT-OAD2 Activity | Cell Line | Concentration Range |

| cAMP Accumulation | Agonist | HEK293A | 0-10 µM |

| Intracellular Calcium Mobilization | Minimal to no activity | HEK293A | 0-10 µM |

| β-Arrestin Recruitment | No detectable recruitment | HEK293A | Not specified |

| ERK1/2 Phosphorylation | Minimal activity at high doses | HEK293A | 0-10 µM |

These findings indicate that TT-OAD2 is a biased agonist, selectively activating the Gs/cAMP signaling pathway with little to no engagement of the Gq/calcium, β-arrestin, or ERK1/2 phosphorylation pathways.[2][4]

Signaling Pathway of TT-OAD2

TT-OAD2 acts as an agonist at the GLP-1 receptor, primarily activating the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects of GLP-1 receptor activation, such as glucose-dependent insulin (B600854) secretion. The biased nature of TT-OAD2 means it does not significantly induce other signaling cascades like intracellular calcium release or β-arrestin-mediated signaling.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In-Depth Analysis of TT-OAD2 Free Base, a Biased Agonist of the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of TT-OAD2 free base, a non-peptide agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor. It details the compound's potency in receptor activation, its unique signaling profile, and the experimental methodologies used for its characterization.

Core Compound Activity: Potency and Efficacy

This compound is a potent agonist of the GLP-1 receptor with a reported half-maximal effective concentration (EC50) of 5 nM.[1][2][3] This indicates a high affinity and efficacy in activating the receptor. The primary mechanism of action involves the stimulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the GLP-1 receptor signaling cascade.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity at the GLP-1 receptor, as determined in Human Embryonic Kidney 293A (HEK293A) cells.

| Parameter | Value | Cell Line | Key Signaling Pathway | Reference |

| EC50 | 5 nM | HEK293A | cAMP accumulation | [1][2][3] |

Biased Agonism: A Selective Signaling Profile

A critical characteristic of TT-OAD2 is its nature as a biased agonist.[4] Unlike the endogenous ligand GLP-1, which activates multiple downstream signaling pathways, TT-OAD2 demonstrates significant bias towards the Gs/cAMP pathway. It shows little to no activity in recruiting β-arrestin or inducing intracellular calcium mobilization and subsequent ERK1/2 phosphorylation.[1][4] This biased signaling profile may offer therapeutic advantages by selectively engaging pathways associated with desired clinical outcomes while avoiding those linked to adverse effects.

Signaling Pathways and Experimental Workflow

The activation of the GLP-1 receptor by TT-OAD2 primarily involves the Gs protein-coupled pathway leading to cAMP production. The following diagrams illustrate this signaling cascade and the general experimental workflow for characterizing the compound's activity.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments used to characterize the activity of TT-OAD2 at the GLP-1 receptor.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP following GLP-1 receptor activation.

-

Cell Line: HEK293A cells stably expressing the human GLP-1 receptor.

-

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

Reference agonist (e.g., GLP-1).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white opaque microplates.

-

-

Protocol:

-

Cell Seeding: Seed HEK293A-GLP-1R cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of TT-OAD2 and the reference agonist in assay buffer.

-

Cell Stimulation: Aspirate the culture medium and add the assay buffer containing the different concentrations of the compounds to the cells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the resulting signal against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.

-

Cell Line: A cell line engineered to express the GLP-1 receptor and a β-arrestin fusion protein for detection (e.g., using enzyme fragment complementation, BRET, or FRET technology).

-

Materials:

-

Appropriate cell culture medium.

-

Assay buffer.

-

This compound.

-

Reference agonist (e.g., GLP-1).

-

Detection reagents specific to the assay technology.

-

Microplates suitable for the detection method.

-

-

Protocol:

-

Cell Seeding: Seed the engineered cells into microplates and incubate to allow for adherence.

-

Compound Addition: Add serial dilutions of TT-OAD2 and the reference agonist to the wells.

-

Incubation: Incubate the plate at 37°C for a period determined by the assay manufacturer (typically 60-90 minutes).

-

Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Analyze the data as described for the cAMP assay to determine the extent of β-arrestin recruitment.

-

Intracellular Calcium Mobilization Assay

This assay detects changes in intracellular calcium concentration upon receptor activation, typically mediated by Gq protein coupling.

-

Cell Line: HEK293A cells expressing the GLP-1 receptor.

-

Materials:

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

This compound.

-

Reference agonist known to induce calcium flux (if applicable for positive control).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

-

Protocol:

-

Cell Seeding: Seed cells into the microplates and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.

-

Compound Injection: Use a fluorescence plate reader with an injection system to add different concentrations of TT-OAD2 to the wells while simultaneously measuring fluorescence.

-

Signal Measurement: Record the fluorescence intensity over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot against the logarithm of the compound concentration to assess activity.

-

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event in some GPCR signaling pathways.

-

Cell Line: HEK293A cells expressing the GLP-1 receptor.

-

Materials:

-

Cell culture medium.

-

Serum-free medium for starvation.

-

This compound.

-

Reference agonist.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP for western blotting, or a fluorophore for in-cell westerns).

-

Detection reagents.

-

-

Protocol:

-

Cell Culture and Starvation: Grow cells to near confluence and then serum-starve for 4-18 hours to reduce basal phosphorylation levels.

-

Cell Stimulation: Treat the cells with various concentrations of TT-OAD2 for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells on ice.

-

Detection:

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with p-ERK1/2 and total ERK1/2 antibodies.

-

ELISA or In-Cell Western: Utilize plate-based immunoassays according to the manufacturer's instructions for a higher throughput analysis.

-

-

Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the compound concentration.

-

Conclusion

This compound is a potent, non-peptide GLP-1 receptor agonist with a distinct biased signaling profile favoring the cAMP pathway. The experimental protocols outlined in this guide provide a robust framework for the in-vitro characterization of this and similar compounds, enabling a deeper understanding of their mechanism of action and therapeutic potential. The selective nature of TT-OAD2's signaling highlights the growing importance of biased agonism in the development of next-generation therapeutics for metabolic diseases.

References

Downstream Signaling Pathways Affected by TT-OAD2 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-OAD2 is a non-peptide, small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1][2][3][4] Unlike endogenous peptide agonists such as GLP-1, TT-OAD2 exhibits significant biased agonism, preferentially activating specific downstream signaling pathways. This biased signaling profile may offer a therapeutic advantage by maximizing desired metabolic effects while minimizing adverse effects associated with broader signaling activation. This technical guide provides an in-depth overview of the downstream signaling pathways affected by TT-OAD2 free base, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular interactions.

Data Presentation: Quantitative Analysis of TT-OAD2 Signaling Bias

TT-OAD2 demonstrates strong bias towards the Gs/cAMP signaling cascade, with significantly reduced or no activity in pathways related to β-arrestin recruitment, ERK1/2 phosphorylation, and intracellular calcium mobilization.[1][2] The following tables summarize the quantitative data on the signaling profile of TT-OAD2 in comparison to the endogenous ligand, GLP-1.

Table 1: Agonist Potency at the GLP-1 Receptor

| Ligand | EC50 (nM) |

| This compound | 5 |

EC50 value represents the concentration of the agonist that gives half-maximal response for GLP-1 receptor activation.

Table 2: Pathway-Specific Agonist Activity

| Signaling Pathway | This compound | Endogenous GLP-1 |

| cAMP Accumulation | Partial Agonist | Full Agonist |

| β-Arrestin-1 Recruitment | No detectable activity | Full Agonist |

| ERK1/2 Phosphorylation | Minimal activation at high doses | Full Agonist |

| Intracellular Calcium Mobilization | Minimal activation at high doses | Full Agonist |

Signaling Pathways Affected by TT-OAD2

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that can couple to multiple intracellular signaling pathways. TT-OAD2's biased agonism results in the selective activation of the Gαs-cAMP pathway.

Predominantly Activated Pathway: Gαs/cAMP Signaling

Upon binding of TT-OAD2 to the GLP-1R, the receptor undergoes a conformational change that preferentially activates the associated Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate the downstream effects of GLP-1R activation, including the potentiation of glucose-stimulated insulin (B600854) secretion.

References

The Biased Agonism of TT-OAD2 Free Base: A Technical Overview of its Effects on cAMP, pERK1/2, and β-arrestin Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of TT-OAD2 free base, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. TT-OAD2 demonstrates significant biased agonism, selectively activating the G-protein-coupled cAMP pathway with minimal to no engagement of the pERK1/2 and β-arrestin signaling cascades. This unique profile suggests its potential for targeted therapeutic applications in metabolic diseases.

Core Findings: Quantitative Analysis

This compound has been characterized as a potent GLP-1 receptor agonist with an EC50 of 5 nM[1][2][3]. Its functional activity, however, is predominantly directed towards the Gαs-cAMP pathway, exhibiting weak or negligible effects on other significant signaling arms of the GLP-1 receptor. The following table summarizes the quantitative data on the effects of TT-OAD2 on the cAMP, pERK1/2, and β-arrestin pathways in HEK293 cells stably expressing the human GLP-1 receptor.

| Pathway | Parameter | Value | Cell Line | Reference |

| GLP-1 Receptor Binding | EC50 | 5 nM | HEK293A | [1][2][3] |

| cAMP Accumulation | Agonist Activity | Potent Agonist | HEK293 | [4] |

| pERK1/2 Phosphorylation | Agonist Activity | Weak to Negligible | HEK293A | [1][2][4] |

| β-arrestin Recruitment | Agonist Activity | No Detectable Recruitment | HEK293 | [4] |

Signaling Pathways and Biased Agonism

TT-OAD2's mechanism of action is a clear example of biased agonism, where a ligand preferentially activates one of several downstream signaling pathways of a receptor. Upon binding to the GLP-1 receptor, TT-OAD2 primarily stimulates the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In contrast, it does not significantly promote the phosphorylation of ERK1/2 or the recruitment of β-arrestin, pathways that are typically engaged by the endogenous ligand, GLP-1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of TT-OAD2's effects. These protocols are representative of standard practices for assessing GPCR signaling.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP levels following stimulation of the GLP-1 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

Assay Procedure:

-

The growth medium is removed, and cells are washed with a serum-free medium.

-

Cells are then incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

-

This compound is added at varying concentrations (e.g., 0-10 μM) and incubated for 30 minutes at 37°C.

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA, according to the manufacturer's instructions.

-

pERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated ERK1/2, a downstream marker of a distinct GPCR signaling pathway.

Methodology:

-

Cell Culture and Stimulation: HEK293-hGLP-1R cells are grown in 6-well plates and serum-starved overnight prior to the experiment. Cells are then treated with various concentrations of TT-OAD2 for a short duration (typically 5-10 minutes).

-

Protein Extraction and Quantification:

-

After stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a BCA protein assay.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

β-arrestin Recruitment Assay (BRET-based)

This assay monitors the recruitment of β-arrestin to the activated GLP-1 receptor.

Methodology:

-

Cell Line and Reagents: A HEK293 cell line co-expressing the GLP-1 receptor fused to a Renilla luciferase (RLuc) and β-arrestin fused to a green fluorescent protein (GFP) or another suitable acceptor molecule is used.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate.

-

The day of the assay, the cell culture medium is replaced with an assay buffer.

-

The RLuc substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

-

TT-OAD2 is added at various concentrations.

-

The plate is immediately read using a microplate reader capable of detecting both the luciferase and fluorescent signals.

-

The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.

-

Conclusion

This compound is a potent, non-peptide GLP-1 receptor agonist that exhibits strong biased agonism towards the cAMP signaling pathway. Its inability to significantly engage the pERK1/2 and β-arrestin pathways distinguishes it from the endogenous ligand GLP-1 and other GLP-1 receptor agonists. This selective activation profile may offer therapeutic advantages, potentially by minimizing side effects associated with the activation of other signaling cascades. The experimental protocols provided herein offer a framework for the continued investigation and characterization of TT-OAD2 and other biased agonists in the field of metabolic drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TT-OAD2 | TargetMol [targetmol.com]

- 4. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of TT-OAD2 Free Base for Experimental Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of TT-OAD2 free base, a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. The information herein is intended to guide researchers in the effective preparation, storage, and application of this compound in experimental settings.

Introduction

TT-OAD2 is a potent and selective non-peptide agonist for the glucagon-like peptide-1 (GLP-1) receptor, with an EC50 of 5 nM.[1][2] It is under investigation for its potential in treating diabetes.[1][2] Unlike endogenous peptide agonists, TT-OAD2 exhibits biased agonism, selectively activating G-protein-dependent cAMP signaling pathways with minimal to no recruitment of β-arrestin or activation of other downstream signals like calcium release.[3][4] This unique signaling profile makes it a valuable tool for studying the nuanced mechanisms of GLP-1 receptor activation. Proper handling, including correct solubilization and storage, is critical to ensure the integrity and efficacy of the compound in both in vitro and in vivo experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₄₇Cl₂N₃O₆ | [5] |

| Molecular Weight | 856.84 g/mol | [5] |

| CAS Number | 1246826-07-2 | [2] |

| Appearance | Solid Powder | [5] |

Solubility Profile

The solubility of this compound is a critical factor for preparing stock solutions and experimental formulations. The compound is soluble in organic solvents like DMSO and can be prepared in aqueous-based solutions for in vivo use with the help of co-solvents.

| Solvent / Vehicle | Concentration | Notes | Reference |

| DMSO | 10 mM (~8.57 mg/mL) | - | [5] |

| DMSO / Corn Oil | ≥ 2.75 mg/mL (~3.21 mM) | For in vivo use. Caution is advised if the dosing period exceeds half a month. | [6][7] |

| DMSO / PEG300 / Tween-80 / Saline | ≥ 2.75 mg/mL (~3.21 mM) | For in vivo use. | [6] |

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]

Stability and Storage Recommendations

Proper storage is essential to maintain the chemical integrity and biological activity of this compound. Recommendations vary for the solid compound versus solutions.

| Form | Storage Temperature | Duration | Notes | Reference |

| Solid Powder | -20°C | 3 years | - | [8] |

| -20°C | 12 months | - | [5] | |

| 4°C | 6 months | - | [5] | |

| In Solvent (Stock Solution) | -80°C | 1 year | - | [8] |

| -80°C | 6 months | Sealed, away from moisture and light. | ||

| -20°C | 6 months | - | [5] | |

| -20°C | 1 month | Sealed, away from moisture and light. | [6] | |

| Working Solution (in vivo) | Room Temperature | Same day use | It is recommended to prepare fresh solution on the day of the experiment. | [6] |

Mechanism of Action: Biased Agonism

TT-OAD2 activates the GLP-1 receptor, a Class B G-protein-coupled receptor (GPCR), but does so with a distinct signaling signature compared to peptide agonists like GLP-1.[3] It is a "biased agonist," meaning it preferentially activates one signaling pathway over others. Specifically, TT-OAD2 potently stimulates the Gs-protein pathway, leading to the production of cyclic AMP (cAMP), but does not significantly engage the β-arrestin pathway, which is typically involved in receptor internalization and can trigger other signals.[5][4]

Experimental Protocols

Detailed methodologies for solution preparation are crucial for experimental success. The following protocols are based on published information.

-

Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, weigh 8.57 mg.

-

Solubilization: Add the appropriate volume of high-purity DMSO to the powder.

-

Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[8]

This protocol yields a clear solution of ≥ 2.75 mg/mL in a vehicle suitable for injection.[6]

-

Prepare Stock: Prepare a concentrated stock solution of TT-OAD2 in DMSO (e.g., 27.5 mg/mL).

-

Add Co-Solvent: In a sterile tube, add the required volume of the DMSO stock solution. For a final 1 mL working solution, use 100 µL of the 27.5 mg/mL stock.

-

Add PEG300: Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is uniform.

-

Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is clear.

-

Add Aqueous Vehicle: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

-

Final Concentration: The final concentration of TT-OAD2 will be 2.75 mg/mL. The vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Use: This working solution should be prepared fresh on the day of use.[6]

This protocol is an alternative for in vivo studies, yielding a solution of ≥ 2.75 mg/mL.[6][7]

-

Prepare Stock: Prepare a concentrated stock solution of TT-OAD2 in DMSO (e.g., 27.5 mg/mL).

-

Combine: For a final 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil.

-

Mix: Mix thoroughly until a uniform suspension or solution is achieved. Sonication may be required.

-

Use: This formulation should be used with caution for experimental periods longer than two weeks.[6]

Summary of Experimental Usage

-

In Vitro Studies: TT-OAD2 has been used in HEK293A cells at concentrations ranging from 0-10 μM to characterize its effects on GLP-1 receptor-mediated signaling pathways, including cAMP accumulation, calcium mobilization, and ERK1/2 phosphorylation.[6][1]

-

In Vivo Studies: In humanized GLP-1R knock-in mice, a 3 mg/kg intravenous injection of TT-OAD2 was shown to induce plasma insulin, demonstrating its in vivo efficacy.[6][1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. TT-OAD2 | GLP-1 agonist | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TT-OAD2 | GLP-1 Receptor Agonist | MCE [medchemexpress.cn]

- 8. TT-OAD2 | TargetMol [targetmol.com]

In-Depth Technical Guide: Potential Therapeutic Applications of TT-OAD2 Free Base in Diabetes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TT-OAD2 is a novel, non-peptidic, small-molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the management of type 2 diabetes. Exhibiting a unique mechanism of biased agonism, TT-OAD2 preferentially activates the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is crucial for glucose-dependent insulin (B600854) secretion, while minimally engaging other signaling cascades such as calcium mobilization and β-arrestin recruitment. This biased signaling profile, coupled with its distinct G-protein activation kinetics, differentiates TT-OAD2 from endogenous GLP-1 and existing peptide-based GLP-1 receptor agonists. Preclinical studies have demonstrated the potential of TT-OAD2 to stimulate insulin secretion in a glucose-dependent manner, suggesting its promise as a therapeutic agent for diabetes. This document provides a comprehensive overview of the available data on TT-OAD2, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies, to support further research and development in this area.

Introduction

The GLP-1 receptor is a well-established therapeutic target for type 2 diabetes.[1] Activation of this receptor on pancreatic β-cells enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[2] Current GLP-1 receptor agonists are predominantly peptide-based and require injection, which can impact patient compliance. Small-molecule, orally available agonists represent a significant advancement in this therapeutic class.

TT-OAD2 free base is a non-peptide small molecule that acts as a GLP-1 receptor agonist with an EC50 of 5 nM.[3] Its unique structure and mechanism of action offer the potential for an alternative therapeutic approach to diabetes management.

Mechanism of Action: Biased Agonism

TT-OAD2 displays biased agonism at the GLP-1 receptor, selectively activating the Gαs-cAMP signaling pathway with little to no recruitment of β-arrestin or activation of the pERK1/2 and calcium mobilization pathways.[4] This is in contrast to the endogenous ligand GLP-1, which activates a broader range of signaling pathways.

The kinetics of G-protein activation by TT-OAD2 are also distinct from those of peptide agonists. While GLP-1 induces a rapid conformational change in the Gs protein, TT-OAD2 promotes a much slower activation. This altered kinetic profile may contribute to its unique pharmacological effects.

Signaling Pathway Diagram

Caption: Biased signaling pathway of TT-OAD2 at the GLP-1 receptor.

Preclinical Data

In Vitro Studies

In vitro experiments using HEK293A cells have been instrumental in characterizing the pharmacological profile of TT-OAD2.

| Assay | Cell Line | Concentration Range | Key Findings |

| cAMP Production | HEK293A | 0-10 μM | Potent agonist with an EC50 of 5 nM.[3] |

| Calcium Mobilization | HEK293A | 0-10 μM | Minimal to no activity.[4] |

| β-Arrestin Recruitment | HEK293A | 0-10 μM | Little to no recruitment observed.[4] |

| pERK1/2 Activation | HEK293A | 0-10 μM | Minimal to no activity.[3] |

In Vivo Studies

In vivo studies in mouse models have provided evidence for the glucose-lowering potential of TT-OAD2.

| Animal Model | Dose & Route | Key Findings | Reference |

| Male human GLP-1 receptor knock-in and knockout mice | 3 mg/kg, intravenous injection | Induced plasma insulin in an acute intravenous glucose tolerance test (IVGTT) in knock-in mice, with no effect in knockout mice, confirming its action is mediated through the GLP-1 receptor. | [3] |

| Mice | Not specified | Stimulated insulin secretion to an extent similar to that of GLP-1. |

Experimental Protocols

In Vitro Assay Methodologies

4.1.1. cAMP Production Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

-

Cell Line: HEK293A cells stably expressing the human GLP-1 receptor.

-

Protocol:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash cells with assay buffer.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

-

Add varying concentrations of TT-OAD2 (0-10 μM) or control compounds.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP kit).

-

Data are normalized to the response of a known GLP-1 receptor agonist.

-

4.1.2. Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration.

-

Cell Line: HEK293A cells expressing the human GLP-1 receptor.

-

Protocol:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash cells to remove excess dye.

-

Add varying concentrations of TT-OAD2 (0-10 μM) or control compounds.

-

Measure fluorescence intensity immediately using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

-

The peak fluorescence value is used to determine the response.

-

4.1.3. β-Arrestin Recruitment Assay

This assay detects the recruitment of β-arrestin to the activated GLP-1 receptor.

-

Assay Principle: PathHunter® β-arrestin assay (DiscoverX) based on enzyme fragment complementation.

-

Protocol:

-

Use a cell line co-expressing the GLP-1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.

-

Plate cells and incubate overnight.

-

Add varying concentrations of TT-OAD2 or control ligands.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagent containing the substrate.

-

Incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal.

-

In Vivo Experimental Workflow

4.2.1. Intravenous Glucose Tolerance Test (IVGTT) in Mice

This procedure assesses the ability of an animal to clear a glucose load from the bloodstream.

Caption: Workflow for the intravenous glucose tolerance test (IVGTT).

Discussion and Future Directions

The preclinical data on this compound are promising, highlighting its potential as a novel therapeutic agent for type 2 diabetes. Its distinct mechanism of biased agonism may offer a differentiated clinical profile compared to existing GLP-1 receptor agonists. The preferential activation of the cAMP pathway, which is central to insulin secretion, while avoiding other pathways that may be associated with adverse effects, is a compelling feature.

However, it is important to note that TT-OAD2 was not advanced to clinical studies.[4] The reasons for this decision are not publicly available but could be related to various factors, including pharmacokinetics, off-target effects, or strategic considerations.

Future research in this area could focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the biased agonism and improve pharmacokinetic properties of similar non-peptidic GLP-1 receptor agonists.

-

Long-term Efficacy and Safety Studies: In relevant animal models of diabetes to assess the durability of the glucose-lowering effect and potential for long-term complications.

-

Exploration of Biased Agonism: Further investigation into the physiological consequences of biased GLP-1 receptor signaling to better understand its therapeutic potential and any associated risks.

Conclusion

This compound represents a significant step in the development of small-molecule, non-peptidic GLP-1 receptor agonists. Its unique mechanism of biased agonism provides a valuable tool for understanding the complexities of GLP-1 receptor signaling and offers a foundation for the design of next-generation therapeutics for type 2 diabetes. While TT-OAD2 itself did not progress to clinical trials, the insights gained from its study are invaluable for the continued pursuit of innovative and effective treatments for metabolic diseases.

References

In-Depth Technical Guide: TT-OAD2 Free Base Binding and Signaling Kinetics at the GLP-1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TT-OAD2 is a novel, non-peptide, small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor, a critical target in the management of type 2 diabetes. This document provides a comprehensive technical overview of the binding and signaling kinetics of TT-OAD2 free base at the human GLP-1 receptor. TT-OAD2 exhibits a distinct pharmacological profile characterized by biased agonism, preferentially activating the Gs-cAMP signaling pathway with significantly slower kinetics compared to the endogenous peptide agonist, GLP-1. This guide synthesizes available quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular and experimental workflows.

Quantitative Data Summary

While direct binding kinetic parameters (KD, ka, kd) for the interaction of TT-OAD2 with the GLP-1 receptor are not extensively reported in the literature, likely due to its unique binding mode and partial displacement of orthosteric radioligands, a wealth of functional kinetic data is available. The following tables summarize the key quantitative parameters of TT-OAD2's activity at the GLP-1 receptor in comparison to the endogenous agonist, GLP-1.

| Functional Parameter | TT-OAD2 | GLP-1 | Assay System |

| cAMP Accumulation (EC50) | 5 nM[1][2][3][4] | ~1-10 pM | HEK293 cells expressing GLP-1R |

| Gs Protein Activation Rate (kobs) | Slower | Faster | Cell membrane preparations |

| cAMP Production Rate | Slower | Faster | EPAC biosensor in HEK293A cells |

| β-arrestin-1 Recruitment | No significant recruitment | Potent recruitment | HEK293A cells |

| Intracellular Calcium Mobilization | Minimal activation at high doses | Potent activation | HEK293A cells |

| ERK1/2 Phosphorylation | Minimal activation at high doses | Potent activation | HEK293A cells |

Signaling Pathway and Biased Agonism

TT-OAD2 is a notable example of a biased agonist at the GLP-1 receptor.[5] Unlike the endogenous ligand GLP-1, which activates multiple downstream signaling cascades, TT-OAD2 selectively engages the Gs protein-mediated pathway, leading to the production of cyclic AMP (cAMP), with little to no engagement of the β-arrestin pathway or stimulation of intracellular calcium mobilization.[2][5] This biased signaling is attributed to its unique binding pose high in the transmembrane domain, which induces a receptor conformation distinct from that induced by peptide agonists.[5]

GLP-1 Receptor Signaling Pathways

Caption: GLP-1R signaling pathways for GLP-1 and TT-OAD2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of TT-OAD2 are provided below.

Whole-Cell Radioligand Displacement Assay